molecular formula C17H12N2O B1306654 (1H-Indol-2-yl)(1H-indol-3-yl)methanone CAS No. 114648-67-8

(1H-Indol-2-yl)(1H-indol-3-yl)methanone

Cat. No.: B1306654
CAS No.: 114648-67-8
M. Wt: 260.29 g/mol
InChI Key: ZYCSHQBGKAGFMY-UHFFFAOYSA-N
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Description

(1H-Indol-2-yl)(1H-indol-3-yl)methanone is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features two indole moieties connected by a methanone group, making it an interesting subject for chemical and biological studies.

Biochemical Analysis

Biochemical Properties

(1H-Indol-2-yl)(1H-indol-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The interactions of this compound with these biomolecules can lead to changes in enzyme activity, protein conformation, and overall cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to altered protein synthesis and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, indole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity . Beyond this threshold, higher doses of this compound can result in toxicity, affecting various physiological processes in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, indole derivatives have been reported to affect the activity of enzymes involved in the biosynthesis and degradation of key metabolites . These interactions can lead to changes in metabolic pathways, impacting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, indole derivatives have been shown to be transported across cell membranes by specific transporters, affecting their intracellular concentration and distribution.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, indole derivatives have been reported to localize in the nucleus, mitochondria, or other organelles, influencing various cellular processes . The targeting signals or post-translational modifications of this compound can determine its subcellular localization and subsequent biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-2-yl)(1H-indol-3-yl)methanone typically involves the reaction of indole derivatives under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Another approach includes the use of multicomponent reactions, where a phthalaldehydic acid, primary amine, and 1H-indole react in water under catalyst-free conditions .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-2-yl)(1H-indol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like p-toluenesulfonic acid, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylates, while substitution reactions can introduce various functional groups onto the indole rings .

Scientific Research Applications

(1H-Indol-2-yl)(1H-indol-3-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Indol-2-yl)(1H-indol-3-yl)methanone is unique due to its dual indole structure, which provides a versatile platform for chemical modifications and biological interactions. This dual structure enhances its potential in various applications compared to other indole derivatives.

Properties

IUPAC Name

1H-indol-2-yl(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c20-17(13-10-18-15-8-4-2-6-12(13)15)16-9-11-5-1-3-7-14(11)19-16/h1-10,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCSHQBGKAGFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391924
Record name (1H-Indol-2-yl)(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114648-67-8
Record name 1H-Indol-2-yl-1H-indol-3-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114648-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-Indol-2-yl)(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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